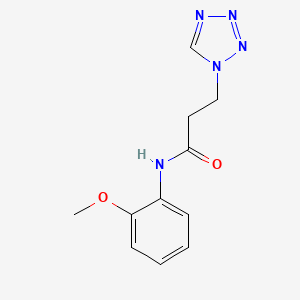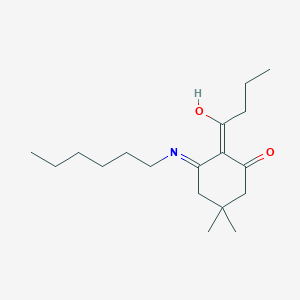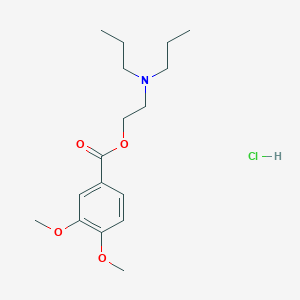
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTTP is a tetrazole-based compound that has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has been shown to possess several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide also exerts analgesic effects by inhibiting the production of prostaglandins, which are involved in the perception of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide in lab experiments is its ability to selectively inhibit COX-2, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one of the limitations of using N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is its relatively low solubility in water, which can affect its bioavailability and limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide. One potential area of investigation is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide, which can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide and its potential therapeutic applications in various areas of research.
In conclusion, N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is a tetrazole-based compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its selective inhibition of COX-2 and anti-inflammatory properties make it a promising candidate for further research in the treatment of various diseases.
Synthesis Methods
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide can be synthesized through a variety of methods, including the reaction of 2-methoxybenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with 3-aminopropionitrile. Another method involves the reaction of 2-methoxybenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with 3-aminopropionitrile in the presence of triethylamine.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has been studied extensively for its potential therapeutic applications in several areas of research. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-18-10-5-3-2-4-9(10)13-11(17)6-7-16-8-12-14-15-16/h2-5,8H,6-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFFBXFNUODGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromophenyl)imino]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B6041359.png)
![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-2-methylbenzamide](/img/structure/B6041366.png)

![N-methyl-1-phenyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6041383.png)
![2-[4-(2-chlorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6041394.png)
![4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6041402.png)
![2-amino-4-(2,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B6041413.png)

![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B6041436.png)
![isobutyl [2-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B6041442.png)
![1-(1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6041445.png)

![3-(4-chlorophenyl)-2-ethyl-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041450.png)
![2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6041451.png)